molecular formula C13H17BrO2S B6244657 2-[(5-bromopentyl)sulfanyl]phenyl acetate CAS No. 217187-61-6

2-[(5-bromopentyl)sulfanyl]phenyl acetate

Cat. No. B6244657
CAS RN: 217187-61-6
M. Wt: 317.2
InChI Key:
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Description

“2-[(5-bromopentyl)sulfanyl]phenyl acetate” is a chemical compound with the CAS Number: 217187-61-6 . It has a molecular weight of 317.25 . The compound is available in liquid form .


Molecular Structure Analysis

The InChI code for “2-[(5-bromopentyl)sulfanyl]phenyl acetate” is 1S/C13H17BrO2S/c1-11(15)16-12-7-3-4-8-13(12)17-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(5-bromopentyl)sulfanyl]phenyl acetate” is a liquid at room temperature . It has a molecular weight of 317.25 .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-bromopentyl)sulfanyl]phenyl acetate involves the reaction of 2-mercaptophenyl acetic acid with 1-bromo-5-pentanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "2-mercaptophenyl acetic acid", "1-bromo-5-pentanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-mercaptophenyl acetic acid (1.0 equiv) and 1-bromo-5-pentanol (1.2 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in dry dichloromethane and add acetic anhydride (1.2 equiv) dropwise with stirring at room temperature for 24 hours.", "Step 5: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-[(5-bromopentyl)sulfanyl]phenyl acetate." ] }

CAS RN

217187-61-6

Product Name

2-[(5-bromopentyl)sulfanyl]phenyl acetate

Molecular Formula

C13H17BrO2S

Molecular Weight

317.2

Purity

95

Origin of Product

United States

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